molecular formula C12H24N4O4 B5240955 1,4-bis(2-methyl-2-nitropropyl)piperazine CAS No. 97029-23-7

1,4-bis(2-methyl-2-nitropropyl)piperazine

Cat. No.: B5240955
CAS No.: 97029-23-7
M. Wt: 288.34 g/mol
InChI Key: PYQLJAPEWWPYND-UHFFFAOYSA-N
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Description

1,4-Bis(2-methyl-2-nitropropyl)piperazine is an organic compound with the molecular formula C₁₂H₂₄N₄O₄ It consists of a piperazine ring substituted with two 2-methyl-2-nitropropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(2-methyl-2-nitropropyl)piperazine typically involves the reaction of piperazine with 2-methyl-2-nitropropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-methyl-2-nitropropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring or the nitropropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitro groups.

    Reduction: Amines derived from the reduction of nitro groups.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

1,4-Bis(2-methyl-2-nitropropyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-bis(2-methyl-2-nitropropyl)piperazine involves its interaction with biological molecules. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with specific molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-chloroethyl)piperazine: Similar structure but with chloroethyl groups instead of nitropropyl groups.

    1,4-Bis(2-hydroxyethyl)piperazine: Contains hydroxyethyl groups instead of nitropropyl groups.

    1,4-Bis(2-aminoethyl)piperazine: Features aminoethyl groups instead of nitropropyl groups.

Uniqueness

1,4-Bis(2-methyl-2-nitropropyl)piperazine is unique due to the presence of nitropropyl groups, which impart distinct chemical and biological properties. The nitro groups can participate in redox reactions, making this compound useful in various applications where such reactivity is desired.

Properties

IUPAC Name

1,4-bis(2-methyl-2-nitropropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O4/c1-11(2,15(17)18)9-13-5-7-14(8-6-13)10-12(3,4)16(19)20/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQLJAPEWWPYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN(CC1)CC(C)(C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289118
Record name 1,4-bis(2-methyl-2-nitropropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97029-23-7
Record name 1,4-bis(2-methyl-2-nitropropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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